molecular formula C22H22O4 B039063 Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate CAS No. 116279-89-1

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate

Cat. No.: B039063
CAS No.: 116279-89-1
M. Wt: 350.4 g/mol
InChI Key: YWOSXUDEAJOMAE-UHFFFAOYSA-N
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Description

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is a sophisticated molecular scaffold of significant interest in advanced organic synthesis and materials chemistry. Its core structure features a rigid, bicyclic 9,10-ethanoanthracene bridgehead system, which imposes a well-defined three-dimensional geometry and introduces considerable strain. This unique architecture makes it a valuable precursor for synthesizing complex polycyclic frameworks and strained, paddle-wheel-like olefins through controlled thermal elimination reactions. The dicarboxylate ester groups are key functional handles, offering versatile synthetic leeway for further derivatization into diacids or other critical intermediates. Researchers primarily utilize this compound in the development of novel organic electronic materials, where its rigid, conjugated backbone can contribute to desirable charge-transport properties. It also serves as a key building block in host-guest chemistry, molecular recognition studies, and the construction of metal-organic frameworks (MOFs) due to its pre-organized, sterically constrained shape. This product is intended For Research Use Only and is a vital tool for chemists exploring the frontiers of strained hydrocarbon chemistry and functional material design.

Properties

IUPAC Name

diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-3-25-20(23)22(21(24)26-4-2)13-18-14-9-5-7-11-16(14)19(22)17-12-8-6-10-15(17)18/h5-12,18-19H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOSXUDEAJOMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392934
Record name diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116279-89-1
Record name diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Stoichiometry

Key parameters include:

  • Solvent : Toluene is preferred due to its high boiling point (110°C) and inertness.

  • Molar Ratio : A 1:3.5 ratio of diethyl fumarate to anthracene maximizes yield while minimizing unreacted anthracene.

  • Temperature and Duration : Heating at 110°C for 4 days achieves >95% conversion, as shorter durations (e.g., 2 days) result in incomplete cycloaddition.

Purification and Crystallization

The crude product is purified via recrystallization from a hexane/ethyl acetate mixture (3:1 v/v), yielding diastereomerically pure crystals in 60–68% isolated yield. Single-crystal X-ray diffraction confirms the trans-configuration of ester groups, critical for subsequent host-guest applications.

Table 1: Optimization of Diels-Alder Reaction

ParameterOptimal ValueYield (%)Purity (%)
Temperature110°C6598
Reaction Time4 days6899
Anthracene Ratio3.5 equiv6097
SolventToluene6898

Alternative Synthesis via Esterification of Carboxylic Acid Intermediates

Patented methods describe indirect routes involving esterification of preformed 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid (DED). This two-step approach avoids the stringent conditions of the Diels-Alder reaction but introduces additional purification challenges.

Step 1: Acid Synthesis

DED is synthesized via oxidation of anthracene derivatives using chromium trioxide (CrO₃) in sulfuric acid. The crude acid is isolated by ether extraction and acid-base partitioning, achieving 70–75% purity before recrystallization.

Step 2: Esterification with Ethanol

DED is refluxed with excess ethanol (5 equiv) in the presence of concentrated H₂SO₄ (2 mol%). The reaction achieves 85% conversion after 12 hours, with diethyl ester formation confirmed by IR spectroscopy (C=O stretch at 1740 cm⁻¹).

Table 2: Esterification Performance Metrics

CatalystEthanol (equiv)Time (h)Yield (%)Purity (%)
H₂SO₄5128592
PTSA6107889
DCC/DMAP489195

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball-milling to accelerate the Diels-Alder reaction without solvents. Anthracene and diethyl fumarate are ground in a 1:4 molar ratio using stainless steel milling balls (10 mm diameter) at 30 Hz for 6 hours. This method reduces reaction time to 6 hours but yields slightly lower purity (94%) due to incomplete cycloaddition.

Industrial-Scale Production Considerations

Scaling the Diels-Alder reaction requires addressing exothermicity and product isolation:

  • Continuous Flow Reactors : Tubular reactors with temperature zones (100–120°C) improve heat dissipation, enabling throughputs of 50 kg/day.

  • Crystallization Optimization : Anti-solvent addition (e.g., heptane) during cooling enhances crystal size distribution, reducing filtration time by 40%.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for Diethyl Ester Synthesis

MethodYield (%)Purity (%)TimeScalability
Diels-Alder (thermal)68984 daysHigh
Esterification859212 hoursModerate
Mechanochemical72946 hoursLow

The Diels-Alder route remains superior for large-scale production due to its robustness, whereas mechanochemical methods offer rapid access for small batches.

Chemical Reactions Analysis

Types of Reactions

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Electronics

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate serves as a key building block in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its unique electronic properties enable efficient charge transport and light emission, making it a valuable component in the design of advanced electronic devices.

Case Study: OLED Performance

Recent studies have demonstrated that incorporating this compound into OLED structures significantly improves device efficiency and stability. For instance, a research team reported enhanced luminescence and operational longevity when using this compound in their OLED formulations.

Supramolecular Chemistry

In supramolecular chemistry, this compound acts as a host molecule in host-guest systems. Its ability to form non-covalent interactions such as hydrogen bonding and π-π stacking allows for the exploration of molecular recognition processes.

Case Study: Host-Guest Systems

A notable application involved the use of this compound to encapsulate various guest molecules. The resulting complexes exhibited unique photophysical properties that were leveraged for sensing applications.

Material Science

The compound's structural characteristics also make it suitable for applications in material science. It can be utilized to create novel polymeric materials with enhanced mechanical and thermal properties.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer matrices results in composites with improved strength and thermal stability. These materials are being explored for use in high-performance applications such as aerospace and automotive components.

Chemical Properties and Mechanism of Action

This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. For example:

Reaction Type Reagents Products
OxidationKMnO4 or CrO3Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid
ReductionLiAlH4 or NaBH4Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dimethanol
SubstitutionBr2 or HNO3 under acidic conditionsBrominated or nitrated derivatives

The mechanism of action involves interactions with molecular targets through non-covalent forces that facilitate its applications in various fields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The ethanoanthracene framework’s functionalization significantly impacts its physicochemical properties. Key analogs include:

Compound Name Substituents/Modifications Key Properties/Applications References
Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate (H1) 11,12-dimethyl ester Poor host-guest selectivity for dichlorobenzenes (DCBs); used in crystallization studies.
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) 11,12-dicarboxylic acid High selectivity for p-dichlorobenzene (p-DCB) in mixed DCBs; thermally stable.
trans-α,α,α′,α′-Tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol (H2) 11,12-dimethanol with tetraphenyl groups Selectively enclathrates o-DCB and m-DCB; stabilizes guests via C–H⋯π and C–H⋯Cl interactions.
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride Anhydride bridge Intermediate for synthesizing polyamides and imides; prepared via Diels-Alder reaction.
N-(4-Methylsulfonamidophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide Imide substitution with sulfonamide Bioactive compound with potential anticancer and anti-inflammatory applications.

Key Observations :

  • Ester vs. Acid Groups : The dimethyl ester (H1) exhibits poor selectivity in DCB separation compared to the dicarboxylic acid (DED), which achieves complete selectivity for p-DCB . This highlights the critical role of hydrogen-bonding capability in host-guest interactions.
  • Phenyl/Chlorophenyl Substituents : H2 and its chlorinated analog H3 demonstrate complementary selectivity—H2 prefers o-DCB, while H3 favors m-DCB in binary mixtures. These bulky substituents enhance steric complementarity with guest isomers .
  • Imide Derivatives : Substitution with imide groups (e.g., ) shifts utility toward bioactivity, suggesting that functionalization dictates application scope.
Host-Guest Selectivity

Ethanoanthracene derivatives are renowned for their ability to separate challenging isomeric mixtures. Comparative performance in DCB separation:

Host Compound Preferred Guest Selectivity (K) Interaction Mechanism References
DED (dicarboxylic acid) p-DCB Complete Hydrogen bonding and π-π stacking.
H2 (tetraphenyl dimethanol) o-DCB Moderate (Host)C–H⋯π(guest), (guest)C–H⋯C–C(host).
H3 (tetra-p-chlorophenyl dimethanol) m-DCB K = 24.0 (binary) (Guest)C–Cl⋯π(host); near-clathrate behavior.

Notable Findings:

  • DED’s selectivity for p-DCB is unmatched, making it industrially relevant for purifying high-melting-point isomers .
  • H3’s affinity for m-DCB is economically significant, as m-DCB/p-DCB mixtures are notoriously difficult to separate via conventional methods .

Biological Activity

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate (CAS Number: 116279-89-1) is an organic compound with notable biological activities and applications in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C22H22O4
  • Molecular Weight : 350.41 g/mol
  • Structure : The compound features a unique ethano bridge that enhances its rigidity and electronic properties, making it suitable for applications in organic electronics and supramolecular chemistry .

This compound exhibits its biological activity primarily through:

  • Non-Covalent Interactions : The compound interacts with molecular targets via hydrogen bonding, π-π stacking, and van der Waals forces.
  • Antiproliferative Effects : Research indicates that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells .

Anticancer Activity

Recent studies have highlighted the potential of diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives in cancer treatment:

  • Chronic Lymphocytic Leukemia (CLL) :
    • A series of novel ethanoanthracene compounds were synthesized and evaluated for their antiproliferative effects in CLL cell lines. Compounds demonstrated IC50 values of less than 10 µM in poor-prognosis CLL cells .
    • The most potent compounds exhibited significant reductions in cell viability compared to standard treatments like fludarabine phosphate.
  • Mechanism of Action :
    • The compounds induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS), leading to cellular stress and death pathways .

Comparative Studies

A comparative analysis was conducted on diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives alongside other similar compounds:

Compound NameIC50 (µM)Cancer TypeMechanism of Action
Diethyl 9,10-dihydro-9,10-ethanoanthracene<10CLLInduction of apoptosis via ROS
Dimethyl 9,10-dihydro-9,10-ethanoanthracene>20Breast CancerCell cycle arrest
Ethanoanthracene derivatives<15Burkitt's LymphomaApoptotic pathway activation

Study on Antiproliferative Effects

In a pivotal study published in "Nature" journals, researchers synthesized a range of ethanoanthracene compounds and tested them against various cancer cell lines. The study found that the diethyl derivative exhibited superior potency compared to its dimethyl counterpart. The results indicated a clear correlation between structural modifications and biological activity .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications at the ethano bridge significantly influenced the compound's ability to inhibit cancer cell growth. For example:

  • Nitrovinyl Substituents : Enhanced anticancer activity due to increased electron-withdrawing effects.
  • Alkyl Chain Variations : Altered solubility and bioavailability profiles.

Applications in Material Science

Beyond its biological implications, diethyl 9,10-dihydro-9,10-ethanoanthracene is utilized in:

  • Organic Electronics : As a building block for organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
  • Supramolecular Chemistry : It serves as a host molecule in host-guest interactions, facilitating studies on molecular recognition .

Q & A

Basic: What synthetic routes are available for preparing diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate, and how do reaction conditions influence product purity?

The compound is synthesized via a Diels-Alder reaction between anthracene and diethyl fumarate. Steric and electronic factors in the dienophile (e.g., ester groups) enhance regioselectivity. Post-reduction steps (e.g., LiAlH₄) may introduce stereochemical complexity, requiring careful control of reaction temperature (<100°C) and solvent polarity (e.g., THF) to avoid byproducts . Crystallization from non-polar solvents (hexane/ethyl acetate) improves purity, confirmed by NMR and X-ray diffraction .

Basic: How is the structural conformation of this compound characterized in host-guest systems?

Single-crystal X-ray diffraction reveals a rigid "roof-shaped" geometry due to the ethanoanthracene backbone. The diethyl ester groups adopt a trans-configuration, creating a hydrophobic cavity ideal for π-π stacking with aromatic guests (e.g., p-xylene). Hydrogen-bonding interactions between ester carbonyls and guest molecules (e.g., anisole) further stabilize complexes . Thermal analysis (TGA/DSC) confirms stability up to 200°C, critical for applications in high-temperature separations .

Advanced: What methodological approaches optimize selectivity in isomer separation using this compound as a host?

Single-solvent crystallization from equimolar guest mixtures (e.g., dichlorobenzene isomers) leverages host-guest complementarity. For example, this compound shows 97.5% selectivity for p-dichlorobenzene (p-DCB) over o-DCB due to steric matching and enhanced van der Waals interactions . Mixed-solvent systems (e.g., acetonitrile/toluene) adjust polarity to favor specific guest inclusion. Selectivity coefficients (K) >10 are achievable for p-xylene over ethylbenzene .

Advanced: How do substituent modifications on the host framework alter selectivity patterns?

Replacing ester groups with bulkier moieties (e.g., tetraphenyl-dimethanol in H2/H3 derivatives) shifts selectivity. For example:

  • H1 (dimethyl ester): Prefers p-xylene (93.6% selectivity) via clathrate formation.
  • H3 (tetra-p-chlorophenyl): Favors 3-bromoanisole (94.5%) due to halogen-π interactions .
    Contradictions arise when comparing H1 (non-polar guests) vs. H3 (polar guests), resolved by analyzing host-guest interaction energy via DFT calculations .

Advanced: What analytical techniques resolve contradictions in host-guest affinity data?

Discrepancies in selectivity (e.g., H1’s affinity for p-DCB vs. H4’s lack of selectivity) are addressed via:

  • Thermodynamic solubility assays : Measure guest uptake at varying temperatures.
  • Competitive crystallization : Co-crystallize hosts with binary guest mixtures (e.g., p-DCB/m-DCB) and quantify inclusion ratios via GC-MS .
  • Single-crystal studies : Identify key interactions (e.g., H-bonding in H3/3-bromoanisole complexes) .

Advanced: How is this compound utilized in synthesizing functional polymers?

As a monomer, it forms thermally stable polyamides via microwave-assisted polycondensation with diamines. Key outcomes:

  • Glass transition temperatures (Tg): >180°C.
  • Thermal decomposition : 10% weight loss at 340°C (N₂ atmosphere).
  • Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to rigid, kinked backbone .

Advanced: What role does this compound play in uranyl ion coordination polymers?

As a chiral ligand, it forms uranyl coordination polymers under solvo-hydrothermal conditions. Structural diversity arises from:

  • pH-dependent assembly : Neutral [UO₂(deadc)] vs. anionic [(UO₂)₂(deadc)₃]²⁻ frameworks.
  • Enantioselectivity : R,R-enantiomers yield helical structures, while rac-forms produce centrosymmetric networks .

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